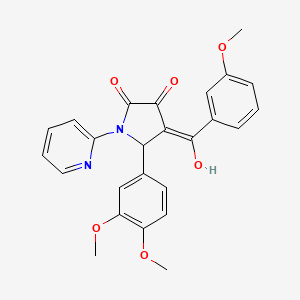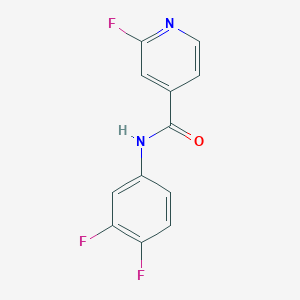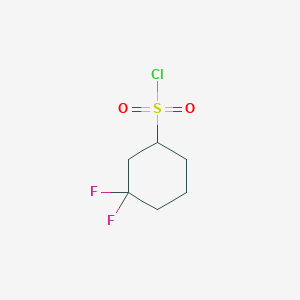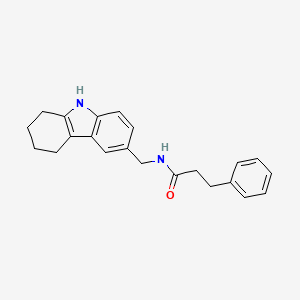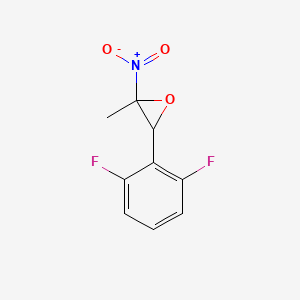![molecular formula C17H21N5O2 B2918038 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097913-29-4](/img/structure/B2918038.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is an intricate organic compound that is synthesized for various research applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Starting materials often include specific substituted quinazoline and pyridine derivatives. The reactions may involve steps such as:
Nitration: Introducing nitro groups under controlled acidic conditions.
Reduction: Converting nitro groups to amino groups using reducing agents like palladium on carbon with hydrogen.
Cyclization: Forming the tetrahydroquinazolin ring under heated conditions with suitable catalysts.
Industrial Production Methods: For large-scale production, the process might be optimized for yield and purity, involving:
Flow chemistry: Continuous flow reactors can enhance reaction efficiency and safety.
Catalysis: Using metal catalysts to speed up the reactions.
Purification: Techniques such as crystallization and chromatography ensure the high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, where functional groups like the dimethylamino group might be converted to nitro or other higher oxidation states.
Reduction: Reduction processes might involve the dimethylamino group being reduced further under high-pressure hydrogenation.
Substitution: Halogenation or alkylation reactions can replace specific hydrogen atoms on the ring systems with other functional groups.
Common Reagents and Conditions: Reactions typically involve:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing agents: Including lithium aluminum hydride or sodium borohydride for reduction.
Catalysts: Such as iron(III) chloride or palladium catalysts for facilitating various reaction steps.
Major Products Formed: These reactions can lead to a variety of products depending on the conditions, including substituted quinazoline and pyridine derivatives, as well as more complex compounds resulting from multi-step reactions.
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a building block for more complex molecules, participating in various organic synthesis reactions to explore new chemical entities.
Biology: Biologically, it might be investigated for its interactions with cellular receptors or enzymes, providing insights into potential pharmacological activities.
Medicine: Its structure suggests possible applications in drug design and development, where it could be evaluated for its therapeutic potential against various diseases.
Industry: Industrially, it might be used in the development of novel materials or as intermediates in the synthesis of complex organic compounds.
作用機序
Molecular Targets and Pathways: This compound may interact with specific cellular targets such as enzymes or receptors, altering their activity through binding interactions. The exact pathways would depend on its specific structure and reactivity, which can modulate cellular functions and signaling pathways.
類似化合物との比較
Comparison with Other Compounds:
N-[2-(dimethylamino)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound might share similar reactivity due to the presence of similar functional groups.
Quinazoline derivatives: Other quinazoline-based compounds can exhibit similar chemical behaviors, though the exact biological activities might differ.
Uniqueness: What sets N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide apart are its unique combination of functional groups and the resulting reactivity, which could make it particularly interesting for specific research applications.
Feel free to delve into any specific aspect further!
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)17-18-10-11-9-12(6-7-14(11)20-17)19-15(23)13-5-4-8-22(3)16(13)24/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVDPQABXXDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)
![N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B2917957.png)
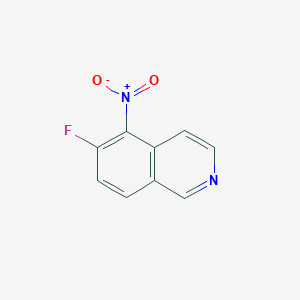
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2917962.png)
![2-[4-(tert-butoxy)phenyl]ethan-1-amine](/img/structure/B2917963.png)
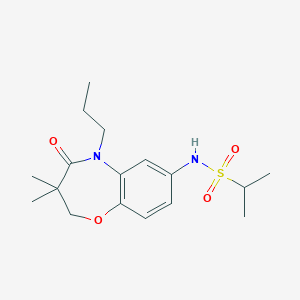
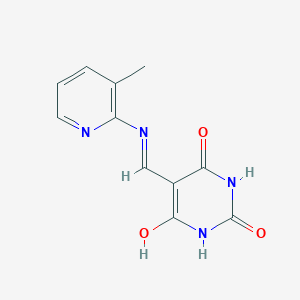
![(2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)
![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)
